Pantothenamide

Description

Properties

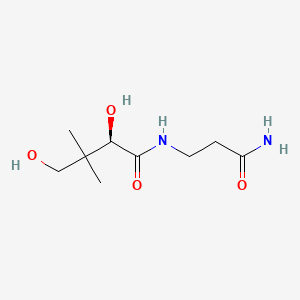

CAS No. |

7757-97-3 |

|---|---|

Molecular Formula |

C9H18N2O4 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

N-(3-amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,5-12)7(14)8(15)11-4-3-6(10)13/h7,12,14H,3-5H2,1-2H3,(H2,10,13)(H,11,15) |

InChI Key |

AMMYIDAXRNSZSJ-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)N)O |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)N)O |

melting_point |

114 - 116 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Pantothenamide Action in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenamides are synthetic analogs of pantothenate (vitamin B5), a crucial precursor for the biosynthesis of Coenzyme A (CoA). These compounds have demonstrated broad-spectrum antibacterial activity, positioning them as promising candidates in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the mechanism of action of pantothenamides in bacteria, focusing on their metabolic activation, molecular targets, and the key experimental methodologies used to elucidate their function.

Core Mechanism of Action: A Multi-step Metabolic Deception

The antibacterial activity of pantothenamides is not a result of direct enzyme inhibition in their native form. Instead, they act as prodrugs, hijacking the bacterium's own CoA biosynthetic pathway to be converted into inactive and inhibitory CoA analogs.[1][2] This process of "metabolic deception" unfolds in a series of enzymatic steps, ultimately leading to the disruption of essential cellular processes.

The primary mechanism involves the following key stages:

-

Cellular Uptake: Pantothenamides enter the bacterial cell. While some, like N5-Pan, appear to be independent of the primary pantothenate transporter (PanF), others, such as N7-Pan, can be susceptible to efflux by pumps like the TolC-dependent system in Gram-negative bacteria.[3]

-

Metabolic Activation: Once inside the cell, pantothenamides are recognized as substrates by the enzymes of the CoA biosynthetic pathway. The initial and rate-limiting step is the phosphorylation by pantothenate kinase (PanK or CoaA).[2] Subsequent enzymes in the pathway further process the phosphorylated pantothenamide, leading to the formation of a CoA analog that lacks the terminal thiol group essential for its function.[1]

-

Inhibition of Acyl Carrier Protein (ACP): The primary molecular target of the CoA analogs is the Acyl Carrier Protein (ACP).[1] ACP is a central player in fatty acid biosynthesis, requiring a 4'-phosphopantetheine (B1211885) prosthetic group, derived from CoA, for its function. The inactive CoA analog is transferred to apo-ACP, resulting in a non-functional ACP that cannot participate in the elongation of fatty acid chains.

-

Disruption of Fatty Acid Synthesis: The inactivation of ACP leads to the cessation of fatty acid biosynthesis, a critical pathway for the construction of bacterial cell membranes. This disruption of membrane integrity and other fatty acid-dependent processes ultimately results in bacterial growth inhibition.[1][4]

Signaling Pathway: Hijacking Coenzyme A Biosynthesis

The following diagram illustrates the metabolic pathway targeted by pantothenamides.

References

- 1. Antibacterial activity of N-pentylthis compound is due to inhibition of coenzyme a synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combination of Pantothenamides with Vanin Inhibitors as a Novel Antibiotic Strategy against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibiting bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pantothenamide Synthesis and Derivative Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenamides, analogues of pantothenic acid (Vitamin B5), have emerged as a promising class of antimicrobial agents with potent activity against a range of pathogens, including the malaria parasite Plasmodium falciparum and various bacteria.[1][2] Their mechanism of action typically involves targeting the coenzyme A (CoA) biosynthesis pathway, a critical metabolic route for cellular function.[1][3] However, the clinical development of early pantothenamides has been hampered by their susceptibility to hydrolysis by serum pantetheinases.[4][5] This has spurred the development of innovative synthetic strategies to create stabilized and more potent derivatives. This technical guide provides an in-depth overview of the synthesis of pantothenamides and their derivative compounds, detailed experimental protocols, and a summary of their biological activities.

Introduction to Pantothenamides

Pantothenamides are structurally similar to pantothenic acid, featuring a pantoic acid moiety linked to a modified β-alanine or other amine-containing groups via an amide bond.[6] Their antimicrobial properties stem from their ability to act as antimetabolites in the CoA biosynthesis pathway.[1] Many pantothenamides are recognized and phosphorylated by pantothenate kinase (PanK), the first enzyme in the pathway, leading to the formation of inactive CoA analogues or the inhibition of downstream enzymes.[1][7]

A significant challenge in the therapeutic application of pantothenamides is their rapid degradation in human serum by pantetheinases (vanins), which cleave the amide bond.[4][8] This has led to a major focus on developing pantetheinase-resistant analogues by modifying the core structure, particularly by replacing the labile amide bond with more stable bioisosteres such as triazoles, isoxazoles, and thiazoles.[4][8][9]

Synthesis of Pantothenamides and Derivatives

The synthesis of pantothenamides can be achieved through both chemical and biocatalytic methods. The choice of method often depends on the desired structural modifications and the scale of production.

Chemical Synthesis

A general and widely used method for the chemical synthesis of N-substituted pantothenamides involves the coupling of D-(-)-pantolactone with a desired amine. A common synthetic route is outlined below.[10]

General Synthetic Workflow:

Modifications to this general scheme allow for the synthesis of a wide variety of derivatives. For instance, replacing the geminal dimethyl groups of the pantoyl moiety has been explored to enhance activity and stability.[2][11]

Biocatalytic Synthesis

An alternative and often more efficient approach for the synthesis of pantothenic acid derivatives is through biocatalysis, utilizing enzymes such as pantothenate synthetase (PS). The E. coli pantothenate synthetase (PSE. coli) has been shown to have a broad amine substrate scope, enabling the synthesis of a diverse range of amides with high conversion rates and yields.[6]

Biocatalytic Synthesis Workflow:

This enzymatic approach offers an attractive alternative to chemical synthesis, particularly for producing derivatives that are challenging to synthesize chemically.[6]

Pantetheinase-Resistant Derivatives

To overcome the metabolic instability of pantothenamides, researchers have focused on replacing the labile amide bond with stable heteroaromatic rings. This strategy has yielded potent antiplasmodial compounds with improved stability.[4][8][9]

Amide Bond Replacement Strategy:

Mechanism of Action: Targeting CoA Biosynthesis

Pantothenamides exert their antimicrobial effects by interfering with the CoA biosynthesis pathway.[1] For many derivatives, this involves metabolic activation by pantothenate kinase (PanK), which phosphorylates the this compound. The resulting phosphorylated product can then inhibit downstream enzymes in the pathway or be further converted into a CoA antimetabolite that disrupts CoA-dependent processes.[1][12]

Signaling Pathway of this compound Action:

Quantitative Data Summary

The following tables summarize key quantitative data for selected this compound derivatives from various studies.

Table 1: Biocatalytic Synthesis of Pantothenic Acid Derivatives using PSE. coli [6]

| Entry | Product | Conversion (%) | Isolated Yield (%) |

| 1 | Pantothenic acid (from β-alanine) | >99 | 85 |

| 2 | Glycine derivative | >99 | 80 |

| 3 | γ-aminobutyric acid derivative | >99 | 89 |

| 4 | 5-aminovaleric acid derivative | >99 | 82 |

| 5 | Tryptamine derivative | >99 | 71 |

Table 2: Antiplasmodial Activity of this compound Analogues [9][13]

| Compound | Modification | IC50 (nM) vs. P. falciparum |

| N5-Pan | Standard N-pentylthis compound | Potent, but unstable |

| 1 | 1,4-substituted triazole | Low nanomolar activity |

| 2 | 1,4-substituted triazole | Low nanomolar activity |

| 3e | Isoxazole derivative (1-carbon linker) | Potent activity |

| 3i | Isoxazole derivative (2-carbon linker) | Less active than 3e |

| 8c,g-i | Triazole with phenyl group | Less active than 1 and 2 |

Table 3: Antibacterial Activity of this compound Derivatives [2][10]

| Compound | Target Organism | MIC (µM) |

| N-pentylthis compound (N5-Pan) | E. coli | Varies with conditions |

| N-heptylthis compound (N7-Pan) | S. aureus | Potent activity |

| Methyl allyl derivative | S. aureus and MRSA | 3.2 |

| N5-α-Pan (truncated) | Uropathogenic E. coli | Comparable to N5-Pan |

Experimental Protocols

General Chemical Synthesis of N-Substituted Pantothenamides[10]

-

Amide Formation: To a solution of Boc-protected amino acid (1.0 eq) in a suitable solvent (e.g., DCM), add the desired primary or secondary amine (1.1 eq), a coupling agent such as EDC·HCl (1.2 eq) or HATU, and a base like diisopropylethylamine (iPr2NEt, 2.0 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction and purify the crude product to obtain the Boc-protected amide.

-

Boc Deprotection: Dissolve the Boc-protected amide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the amine TFA salt.

-

Coupling with D-(-)-Pantolactone: Dissolve the amine TFA salt in a suitable solvent (e.g., methanol) and add a base (e.g., triethylamine) to neutralize the salt. Add D-(-)-pantolactone (1.0 eq) to the mixture and stir at room temperature or under reflux until the reaction is complete. Purify the final product by column chromatography.

Biocatalytic Synthesis of Pantothenic Acid Derivatives[6]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 9), (R)-pantoate (20 mM), the desired amine substrate (10 mM), ATP (20 mM), and MgCl2 (10 mM).

-

Enzymatic Reaction: Initiate the reaction by adding purified PSE. coli enzyme (e.g., 7 µM). Incubate the mixture at a suitable temperature (e.g., 37 °C) with gentle shaking.

-

Monitoring and Purification: Monitor the reaction progress using 1H NMR. Upon completion, terminate the reaction and purify the product using silica (B1680970) gel column chromatography.

Antiplasmodial Activity Assay[14]

-

Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37 °C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

Drug Susceptibility Assay: Synchronize parasite cultures at the ring stage. Prepare serial dilutions of the test compounds in 96-well plates. Add the parasitized erythrocytes to the plates and incubate for 72 hours.

-

Growth Inhibition Measurement: Quantify parasite growth using a fluorescent DNA-intercalating dye (e.g., SYBR Green I). Measure fluorescence using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.

Conclusion and Future Directions

Pantothenamides represent a versatile class of antimicrobial agents with a compelling mechanism of action. Significant progress has been made in overcoming their initial limitations, particularly through the synthesis of pantetheinase-resistant derivatives. The development of both chemical and biocatalytic synthetic routes provides a robust platform for generating novel analogues with improved potency, stability, and selectivity. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring their efficacy in in vivo models, and further elucidating the molecular interactions with their targets to guide rational drug design. The continued exploration of this compound class holds great promise for the development of next-generation antimicrobial therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Geminal dialkyl derivatives of N-substituted pantothenamides: synthesis and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Structure-Activity Relationships of Antiplasmodial this compound Analogues Reveal a New Way by Which Triazoles Mimic Amide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of this compound-Mimicking Compounds as Novel Antibacterial and Antiplasmodial Agents - ProQuest [proquest.com]

- 6. The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00238D [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Exploring the antimicrobial activity of pantothenamides against uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A cross-metathesis approach to novel this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

Pantothenamide as a Coenzyme A Biosynthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is an indispensable cofactor in all domains of life, playing a central role in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid biosynthesis. The enzymatic machinery responsible for its synthesis from pantothenate (vitamin B5) represents a compelling target for the development of novel antimicrobial agents. Pantothenamides, synthetic analogs of pantothenate, function as potent inhibitors of this pathway. By acting as competitive substrates for pantothenate kinase (PanK), the first and rate-limiting enzyme in the CoA biosynthetic route, they are metabolically converted into inactive or inhibitory CoA analogs. This guide provides a detailed examination of the mechanism of action of pantothenamides, a compilation of their inhibitory activities, comprehensive experimental protocols for their evaluation, and a discussion of their therapeutic potential and challenges.

Mechanism of Action: Disrupting a Universal Pathway

The universal CoA biosynthesis pathway consists of five enzymatic steps that convert pantothenate into CoA.[1][2] Pantothenamides exploit this pathway, primarily by targeting the initial phosphorylation step catalyzed by Pantothenate Kinase (PanK).

1.1. The Coenzyme A Biosynthetic Pathway

The synthesis of CoA from pantothenate is a conserved five-step enzymatic process:

-

Phosphorylation: Pantothenate Kinase (PanK or CoaA) phosphorylates pantothenate to form 4'-phosphopantothenate.[1][3][4] This is the rate-limiting step in most organisms.[1][5]

-

Cysteinylation: Phosphopantothenoylcysteine Synthetase (PPCS or CoaB) condenses 4'-phosphopantothenate with cysteine.

-

Decarboxylation: Phosphopantothenoylcysteine Decarboxylase (PPCDC or CoaC) removes the carboxyl group from the cysteine moiety.

-

Adenylylation: Phosphopantetheine Adenylyltransferase (PPAT or CoaD) adds an AMP group to form dephospho-CoA.

-

Phosphorylation: Dephospho-CoA Kinase (DPCK or CoaE) phosphorylates the 3'-hydroxyl group of the ribose moiety to yield the final product, Coenzyme A.[2]

1.2. Inhibition by Pantothenamides

Pantothenamides are analogs of pantothenate where the terminal carboxyl group is replaced by a substituted amide.[1][6] Their primary mechanism involves entering the CoA pathway as a fraudulent substrate.

-

Competitive Inhibition of PanK: Pantothenamides are structurally similar to pantothenate and act as competitive inhibitors or substrates for PanK.[7][8][9] For example, the antimalarial pantothenamide α-PanAm is a competitive inhibitor of yeast pantothenate kinase Cab1.[7][8]

-

Metabolic Activation to Antimetabolites: Upon phosphorylation by PanK, the resulting phosphothis compound is further processed by the downstream enzymes of the CoA pathway (PPCS, PPCDC, PPAT, and DPCK).[10][11][12] This enzymatic conversion leads to the formation of CoA analogs, such as ethyldethia-coenzyme A from N-pentylthis compound (N5-Pan).[12][13]

-

Downstream Disruption: These CoA antimetabolites are unable to function as effective acyl group carriers. They can inhibit CoA-utilizing enzymes and processes, such as fatty acid synthesis, by being transferred to the acyl carrier protein (ACP), forming an inactive "crypto-ACP".[13][14] This ultimately leads to a reduction in the cellular pool of functional CoA, causing metabolic collapse and growth inhibition.[14][15][16]

Quantitative Data on Inhibitory Activity

The potency of pantothenamides varies significantly depending on their chemical structure and the target organism.

Table 1: In Vitro Activity of Pantothenamides Against Pathogens

| Compound | Organism | Assay Condition | IC₅₀ Value | Citation(s) |

| α-PanAm | Plasmodium falciparum (drug-sensitive & resistant strains) | In vitro culture | 20 - 30 nM | [17] |

| N-phenethyl this compound | Plasmodium falciparum | Aged medium (pantetheinase inactive) | 20 ± 2 nM | [18] |

| α-Me-N-PE-PanAm | Plasmodium falciparum | In vitro culture | 52 ± 6 nM | [19] |

| Compound 12 | Plasmodium falciparum | Aged human serum-complete RPMI | 22 ± 10 µM | [6][9] |

| N-pentylthis compound (N5-Pan) | Escherichia coli | Minimal medium | MIC = 25 µM | [11] |

| N-heptylthis compound (N7-Pan) | Escherichia coli | Minimal medium | MIC = 12 µM | [11] |

| Vanin inhibitor RR8 | Plasmodium falciparum | In vitro culture | 2.2 µM | [20] |

| MMV688558 (iPanAm) | Toxoplasma gondii | In vitro culture | 0.95 µM | [21] |

Note: The activity of many pantothenamides is significantly reduced in standard culture media or serum due to degradation by pantetheinase enzymes.[6][9][10][22] Assays using "aged" medium involve pre-incubation to inactivate these enzymes, revealing the compounds' true potency.[6][9]

Table 2: Inhibition of Pantothenate Kinase (PanK) Isoforms

| Inhibitor | PanK Isoform | Apparent Kᵢ / IC₅₀ | Notes | Citation(s) |

| PANKi | Human PanK1β | IC₅₀ = 70 nM | Reversible, mixed-type inhibitor | [23] |

| PANKi | Human PanK2 | IC₅₀ = 92 nM | Reversible, mixed-type inhibitor | [23] |

| PANKi | Human PanK3 | IC₅₀ = 25 nM | Reversible, mixed-type inhibitor | [23] |

| PANKi | C3A cells (CoA biosynthesis) | IC₅₀ = 0.9 µM | Cellular activity | [23] |

| Pantothenate kinase-IN-2 | Human PanK1 | IC₅₀ = 0.14 µM | Potent inhibitor | [24] |

| Pantothenate kinase-IN-2 | Human PanK3 | IC₅₀ = 0.36 µM | Potent inhibitor | [24] |

| Compound 7 | PanK (general) | Apparent IC₅₀ = 0.9 ± 0.11 µM | Inhibition of CoA biosynthesis in C3A cells | [25] |

| ADP | PanK3 | - | Competitive inhibitor with respect to ATP | [5] |

Key Experimental Protocols

Evaluating the efficacy of pantothenamides requires specific biochemical and cell-based assays.

Radiometric Pantothenate Kinase (PanK) Activity Assay

This assay directly measures the enzymatic activity of PanK by quantifying the phosphorylation of a radiolabeled substrate. It is the gold standard for identifying direct inhibitors of the enzyme.

Objective: To determine the ability of a test compound to inhibit the phosphorylation of pantothenate by PanK.

Materials:

-

P. falciparum lysate (or purified recombinant PanK)

-

[¹⁴C]-pantothenate (or [³H]-pantothenate)

-

ATP solution

-

Reaction Buffer (e.g., 10 mM potassium phosphate (B84403), pH 7.4, with MgCl₂)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution (e.g., Somogyi reagent or 50 mM EDTA)

-

Phosphocellulose paper (e.g., Whatman P81) or DEAE-cellulose filters (DE-81)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the reaction buffer, ATP, PanK enzyme source (lysate or purified protein), and the test compound at the desired concentration. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Initiate Reaction: Start the reaction by adding radiolabeled pantothenate (e.g., [¹⁴C]-pantothenate) to the mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 10-30 minutes) within the linear range of the reaction.[26][27]

-

Terminate Reaction: Stop the reaction by adding a stop solution.[26] Somogyi reagent precipitates the unreacted sugar phosphates, while EDTA chelates Mg²⁺ ions required by the kinase.[27]

-

Separation: Spot an aliquot of the terminated reaction mixture onto phosphocellulose paper. The phosphorylated product ([¹⁴C]-4'-phosphopantothenate) will bind to the paper, while the unreacted [¹⁴C]-pantothenate will not.

-

Washing: Wash the phosphocellulose papers multiple times with a wash buffer (e.g., 75 mM phosphoric acid) followed by an ethanol (B145695) wash to remove any unbound radioactivity.[28]

-

Quantification: Place the washed paper discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the wells with the test compound to the vehicle control wells. Determine IC₅₀ values by testing a range of compound concentrations.

Cellular CoA Biosynthesis Inhibition Assay

This cell-based assay measures the overall impact of a compound on the de novo synthesis of CoA within a living cell.

Objective: To determine a compound's ability to inhibit the incorporation of extracellular pantothenate into the cellular CoA pool.

Materials:

-

Cultured cells (e.g., HepG2/C3A human liver cells)

-

Cell culture medium (e.g., DMEM)

-

[³H]-pantothenate

-

Test compounds

-

Cell lysis buffer

-

DE-81 ion-exchange filter paper

-

Liquid scintillation counter

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow.

-

Treatment: Treat the cells with various concentrations of the test compound in a culture medium containing [³H]-pantothenate.[25]

-

Incubation: Incubate the cells for an extended period (e.g., 24 hours) to allow for the uptake of the radiolabel and its incorporation into the CoA pool.[25]

-

Cell Lysis: After incubation, wash the cells to remove extracellular radiolabel and then lyse the cells to release the intracellular contents.

-

Binding and Separation: Apply the cell extract to DE-81 filter paper. The negatively charged phosphate groups of [³H]-CoA will bind strongly to the positively charged diethylaminoethyl cellulose (B213188) filter.

-

Washing: Wash the filters to remove unincorporated [³H]-pantothenate.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter. This represents the amount of radioactive CoA synthesized.[25]

-

Analysis: Determine the dose-dependent decrease in [³H]-CoA synthesis and calculate the IC₅₀ value for the inhibition of CoA biosynthesis in the cell line.[25]

Challenges and Future Directions

Despite their potent in vitro activity, the development of pantothenamides into clinical drugs has faced a significant hurdle: instability in serum.

-

Pantetheinase Degradation: Pantothenamides are substrates for pantetheinase enzymes (also known as vanins), which are ubiquitous in human serum.[10][22][29] These enzymes hydrolyze the amide bond of pantothenamides, converting them into inactive pantothenate and the corresponding amine, thereby neutralizing their antimicrobial effect in vivo.[10][30]

-

Strategies for Resistance: Current research focuses on designing pantetheinase-resistant analogs. Strategies include:

-

Structural Modification: Introducing modifications to the this compound core structure, such as α-methylation of the β-alanine moiety, has been shown to confer resistance to degradation while maintaining potent antiplasmodial activity.[18][19][31]

-

Bioisosteric Replacement: Replacing the labile amide bond with more stable chemical groups, like a thiazole (B1198619) ring, is another promising approach to create stable and effective this compound-mimicking compounds.[10]

-

Co-administration: Combining pantothenamides with pantetheinase inhibitors has been proposed as a therapeutic strategy.[14][22]

-

Conclusion

Pantothenamides represent a well-validated class of Coenzyme A biosynthesis inhibitors with potent activity against a range of microbial pathogens, including bacteria and malaria parasites. Their mechanism of action, involving metabolic activation into disruptive CoA antimetabolites, offers a novel therapeutic strategy. While serum instability has historically limited their clinical potential, ongoing medicinal chemistry efforts to develop pantetheinase-resistant analogs are revitalizing interest in this compound class. With a clear mechanism, robust quantitative assays for evaluation, and promising new derivatives, pantothenamides hold significant potential for the future of antimicrobial drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]

- 3. Inhibitors of Pantothenate Kinase: Novel Antibiotics for Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pantothenamides Are Potent, On-Target Inhibitors of Plasmodium falciparum Growth When Serum Pantetheinase Is Inactivated | PLOS One [journals.plos.org]

- 7. The antimalarial activity of the this compound α-PanAm is via inhibition of pantothenate phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pantothenamides Are Potent, On-Target Inhibitors of Plasmodium falciparum Growth When Serum Pantetheinase Is Inactivated - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of this compound-Mimicking Compounds as Novel Antibacterial and Antiplasmodial Agents - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl this compound (N5-Pan) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Antibacterial activity of N-pentylthis compound is due to inhibition of coenzyme a synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial Activity of N-Pentylthis compound Is Due to Inhibition of Coenzyme A Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The antimalarial activity of the this compound α-PanAm is via inhibition of pantothenate phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural Modification of Pantothenamides Counteracts Degradation by Pantetheinase and Improves Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. Pantothenate and CoA biosynthesis in Apicomplexa and their promise as antiparasitic drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Combination of Pantothenamides with Vanin Inhibitors as a Novel Antibiotic Strategy against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. caymanchem.com [caymanchem.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Pantothenate kinase assay [bio-protocol.org]

- 27. benchchem.com [benchchem.com]

- 28. Protocols – Newton Lab [newtonlab.ucsd.edu]

- 29. Developing Pantetheinase-Resistant this compound Antibacterials: Structural Modification Impacts on PanK Interaction and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Exploiting the coenzyme A biosynthesis pathway for the identification of new antimalarial agents: the case for pantothenamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

The Role of Pantothenamides in the Disruption of Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenamides, synthetic analogs of pantothenic acid (vitamin B5), represent a class of potent antimicrobial and antimetabolite compounds. Their mechanism of action is intricately linked to the essential coenzyme A (CoA) biosynthetic pathway, a ubiquitous and vital metabolic route. By acting as alternative substrates for the enzymes in this pathway, pantothenamides are metabolically converted into inactive or inhibitory CoA analogs. This molecular mimicry leads to the downstream disruption of numerous CoA-dependent processes, most notably fatty acid synthesis. This technical guide provides an in-depth exploration of the biochemical basis of pantothenamide-mediated interference with fatty acid synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Introduction: The Central Role of Coenzyme A in Fatty Acid Synthesis

Coenzyme A is an indispensable cofactor in all domains of life, participating in a vast array of metabolic reactions, including the synthesis and oxidation of fatty acids, and the Krebs cycle.[1][2] The biosynthesis of CoA proceeds through a conserved five-step enzymatic pathway, commencing with the phosphorylation of pantothenic acid by pantothenate kinase (PanK).[2] The phosphopantetheine moiety of CoA is of particular importance for fatty acid synthesis, as it is post-translationally attached to the acyl carrier protein (ACP), a central component of the fatty acid synthase (FAS) multienzyme complex. This prosthetic group acts as a flexible arm, shuttling the growing fatty acyl chain between the various catalytic domains of FAS.[1]

Pantothenamides exploit this essential pathway. By mimicking pantothenate, they are recognized and processed by the CoA biosynthetic enzymes, leading to the formation of CoA antimetabolites. These fraudulent cofactors can then interfere with CoA-utilizing enzymes and processes.[3][4][5]

Mechanism of Action: Metabolic Activation and Target Interference

The primary mechanism by which pantothenamides interfere with fatty acid synthesis is not through direct inhibition of the FAS complex, but rather through a process of metabolic activation that culminates in the inactivation of the acyl carrier protein.[1]

-

Cellular Uptake and Phosphorylation: Pantothenamides enter the cell and are first phosphorylated by pantothenate kinase (PanK).[6][7][8] This initial step is crucial and effectively traps the this compound analog within the cell, committing it to the CoA biosynthetic pathway.[7] While some studies suggest certain pantothenamides can act as competitive inhibitors of PanK, the prevailing evidence points to PanK's primary role as a metabolic activator.[6][8][9]

-

Conversion to CoA Analogs: Following phosphorylation, the this compound derivative is further processed by the downstream enzymes of the CoA pathway, including phosphopantetheine adenylyltransferase (PPAT) and dephospho-CoA kinase (DPCK).[7][10][11] This results in the formation of a CoA analog that mirrors the structure of authentic CoA but is functionally inert or inhibitory. For example, N-pentylthis compound is converted to ethyldethia-CoA.[3]

-

Inactivation of Acyl Carrier Protein (ACP): The newly synthesized CoA analog serves as a substrate for phosphopantetheinyl transferases, the enzymes responsible for transferring the phosphopantetheine moiety to ACP. The fraudulent phosphopantetheine analog is attached to a conserved serine residue on apo-ACP. This modified ACP is non-functional and cannot support the shuttling of acyl intermediates, thereby halting fatty acid elongation and synthesis.[1]

Signaling Pathway and Mechanism of Interference

Quantitative Data on this compound Activity

The efficacy of pantothenamides has been quantified in various biological systems. The following tables summarize key inhibitory concentrations.

| Compound | Organism/Cell Line | Assay Type | Value | Reference |

| N-pentylthis compound (N5-Pan) | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 2 µM | [3] |

| α-PanAm | Plasmodium falciparum | 50% Inhibitory Concentration (IC₅₀) | <1 µM (in vitro) | [6] |

| MMV693183 | P. falciparum (AcAS-cKD) | IC₅₀ (knockdown vs. control) | ~5-fold decrease | [12] |

| MMV689258 | P. falciparum infected erythrocytes | Acetyl-CoA level reduction | ~15-fold decrease | [5] |

| N5-Pan & N7-Pan | Human 293T kidney cells | Cytotoxicity (up to) | No effect at 2000 µM | [13] |

| Platensimycin (PTM) | Rat primary hepatocytes | Fatty Acid Synthesis Inhibition (IC₅₀) | 0.063 µM | [14] |

Table 1: In Vitro Inhibitory Activity of Pantothenamides and Related Compounds.

| Compound | Animal Model | Dosing | Outcome | Reference |

| α-PanAm | P. chabaudi infected mice | 40 mg/kg daily (IP) | Inhibition of parasite blood stage growth | [6] |

| α-PanAm | P. berghei infected mice | up to 100 mg/kg | Inhibition of liver stage development | [9] |

| Pantothenamides | Rats/Mice | up to 200 mg/kg (oral) | No acute toxic effects observed | [5] |

Table 2: In Vivo Efficacy and Toxicity Data for Selected Pantothenamides.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature and represent standard approaches for investigating the effects of pantothenamides on fatty acid synthesis.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a this compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., E. coli CFT073)

-

Growth medium (e.g., MOPS-glycerol minimal medium or pooled human urine)

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a bacterial inoculum to a concentration of 10⁵ CFU/mL in the desired growth medium.

-

In a 96-well plate, prepare serial two-fold dilutions of the this compound compound in the growth medium. Final volumes should be 100 µL. Include a no-drug control (medium with DMSO) and a no-cell control (sterile medium).

-

Add 100 µL of the bacterial inoculum to each well containing the compound dilutions and the no-drug control. The final volume in each well will be 200 µL.

-

Incubate the plate at 37°C with periodic shaking for 16-24 hours.

-

Measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth, often corresponding to ≥90% inhibition of OD₆₀₀ compared to the no-drug control.

Fatty Acid Synthesis Inhibition Assay using Radiolabeled Precursors

This assay directly measures the rate of de novo fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor.

Materials:

-

Cell line of interest (e.g., rat primary hepatocytes, HepG2)

-

Cell culture medium

-

This compound compound

-

[¹⁴C]-acetate or [³H]-acetate (radiolabeled precursor)

-

Lysis buffer

-

Scintillation cocktail and scintillation counter

-

Solvents for lipid extraction (e.g., chloroform:methanol mixture)

Procedure:

-

Plate cells in a multi-well format and grow to desired confluency.

-

Pre-treat the cells with various concentrations of the this compound compound (and a vehicle control) for a specified period (e.g., 2-4 hours).

-

Add [¹⁴C]-acetate to the medium at a final concentration of 1-5 µCi/mL.

-

Incubate for an additional 2-4 hours to allow for incorporation into newly synthesized lipids.

-

Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using a chloroform:methanol extraction method.

-

Evaporate the solvent and resuspend the lipid extract in a known volume.

-

Measure the radioactivity of an aliquot of the lipid extract using a scintillation counter.

-

Normalize the counts per minute (CPM) to the total protein content of the cell lysate.

-

Calculate the percentage inhibition of fatty acid synthesis relative to the vehicle-treated control.

Workflow for Protocol 4.2

Metabolite Analysis by Mass Spectrometry

This protocol is used to identify and quantify the formation of CoA analogs and the impact on related metabolites like acetyl-CoA.

Materials:

-

Treated cells or tissues

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., acetonitrile:methanol:water)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture and treat cells with the this compound as in previous protocols.

-

Rapidly quench metabolic activity by adding ice-cold quenching solution.

-

Harvest the cells and perform metabolite extraction using a suitable solvent system.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Analyze the extract using an LC-MS system.

-

Develop or use existing LC methods to separate CoA, acetyl-CoA, and potential CoA analogs.

-

Use the mass spectrometer to detect and quantify the ions corresponding to the metabolites of interest based on their mass-to-charge ratio (m/z).

-

Compare the levels of metabolites in treated versus untreated samples to determine the effect of the this compound.

Concluding Remarks

Pantothenamides represent a compelling class of chemical probes and potential therapeutic agents that function by hijacking the Coenzyme A biosynthetic pathway. Their interference with fatty acid synthesis is a direct consequence of their metabolic conversion into fraudulent CoA analogs, which ultimately leads to the inactivation of the essential acyl carrier protein. This indirect mechanism underscores the importance of understanding the metabolic fate of drug candidates. The experimental frameworks provided herein offer robust methods for characterizing the activity of novel this compound analogs and other compounds targeting fatty acid and CoA metabolism. For drug development professionals, the specificity of this mechanism for microbial or rapidly proliferating cells, coupled with a general lack of toxicity in mammalian cells, highlights the potential for a wide therapeutic index. Future research will likely focus on developing pantothenamides with improved pharmacokinetic properties, such as resistance to serum pantetheinases, to fully realize their clinical potential.[15]

References

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antibiotic activity of N-pentylthis compound results from its conversion to ethyldethia-coenzyme a, a coenzyme a antimetabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Mutations in the pantothenate kinase of Plasmodium falciparum confer diverse sensitivity profiles to antiplasmodial pantothenate analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The antimalarial activity of the this compound α-PanAm is via inhibition of pantothenate phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical characterization and target validation of the antimalarial this compound MMV693183 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combination of Pantothenamides with Vanin Inhibitors as a Novel Antibiotic Strategy against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty Acid Synthase Inhibitor Platensimycin Intervenes the Development of Nonalcoholic Fatty Liver Disease in a Mouse Model [mdpi.com]

- 15. Chemical synthesis and enzymatic late-stage diversification of novel pantothenate analogues with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pantothenamide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenamide and its derivatives represent a class of pantothenic acid (Vitamin B5) analogues with significant potential as antimicrobial agents. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the mechanism of action, focusing on the inhibition of coenzyme A (CoA) biosynthesis and utilization pathways in various pathogens, including bacteria and Plasmodium falciparum, the causative agent of malaria. This document also includes detailed experimental protocols for the synthesis and biological evaluation of pantothenamides, alongside visualizations of key pathways and experimental workflows to support further research and development in this area.

Chemical Structure and Properties

This compound is structurally similar to pantothenic acid, with the key difference being the substitution of the carboxylic acid group with an amide. The core structure consists of a pantoic acid moiety linked to a β-alanine amide.

The IUPAC name for this compound is N-(3-amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Melting Point | 114 - 116 °C | [1] |

| CAS Number | 7757-97-3 | [1][2] |

Biological Activity and Mechanism of Action

Pantothenamides exhibit broad-spectrum antimicrobial activity, including antibacterial and antiplasmodial effects.[3] Their primary mechanism of action involves the disruption of coenzyme A (CoA) biosynthesis and utilization.[3]

Mechanism of Action

Unlike many enzyme inhibitors, pantothenamides often act as alternative substrates for the enzymes in the CoA biosynthetic pathway.[2] They are metabolically activated by pantothenate kinase (PanK), the first enzyme in the pathway, which phosphorylates the this compound.[4] This initiates a cascade where the this compound analogue is further processed by subsequent enzymes, leading to the formation of inactive or inhibitory CoA antimetabolites.[3][5] These antimetabolites can then interfere with essential CoA-dependent processes, such as fatty acid biosynthesis, ultimately leading to microbial growth inhibition.[3][5]

The metabolic activation of pantothenamides by PanK is a critical step in their mode of action. Some pantothenamides can also directly inhibit PanK, competing with the natural substrate, pantothenic acid.

A significant challenge in the therapeutic development of pantothenamides is their susceptibility to degradation by pantetheinase enzymes present in human serum.[6][7] These enzymes hydrolyze the amide bond, rendering the compounds inactive.[6][7] Much research has focused on developing pantetheinase-resistant analogues to enhance their in vivo efficacy.[4][8]

Caption: Metabolic activation and degradation pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pantothenamides.

Synthesis of N-Pentylthis compound

The synthesis of N-substituted pantothenamides can be achieved through a multi-step process involving the coupling of a protected β-alanine with a desired amine, followed by deprotection and reaction with D-(-)-pantolactone. The following is a representative protocol for the synthesis of N-pentylthis compound.[8]

Step 1: Synthesis of Boc-β-alanyl-pentylamide

-

To a solution of Boc-β-alanine in a suitable solvent (e.g., dichloromethane), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC•HCl) and a base such as diisopropylethylamine (iPr₂NEt).

-

Add pentylamine to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the Boc-protected amide.

Step 2: Deprotection of the Boc Group

-

Dissolve the Boc-protected amide from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of the amine.

Step 3: Coupling with D-(-)-Pantolactone

-

Dissolve the amine TFA salt from Step 2 in a suitable solvent (e.g., methanol) and add a base (e.g., triethylamine) to neutralize the salt.

-

Add D-(-)-pantolactone to the reaction mixture.

-

Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography to obtain N-pentylthis compound.

Caption: Synthetic workflow for N-pentylthis compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a bacterial strain.

-

Preparation of Inoculum:

-

Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

-

-

Preparation of Drug Dilutions:

-

Prepare a series of two-fold dilutions of the this compound compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.

-

Parasite Culture:

-

Maintain a synchronized culture of P. falciparum in human erythrocytes in complete medium (e.g., RPMI 1640 supplemented with Albumax).

-

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of the this compound compound.

-

Add the parasite culture (typically at the ring stage with 1% parasitemia and 2% hematocrit).

-

Include parasite-free red blood cells as a background control and infected red blood cells without the drug as a positive control.

-

-

Incubation:

-

Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

-

Staining and Measurement:

-

Lyse the cells by freezing the plate at -20°C.

-

Thaw the plate and add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis:

-

Calculate the IC₅₀ value by fitting the dose-response data to a suitable model.

-

Pantetheinase Activity Assay

This assay measures the activity of pantetheinase by quantifying the hydrolysis of a substrate.

-

Reagents:

-

Pantetheinase source (e.g., human serum or recombinant enzyme).

-

Substrate: A this compound analogue linked to a fluorescent reporter (e.g., 7-amino-4-methylcoumarin, AMC).

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0).

-

Stop solution (e.g., 100 mM CaCO₃, pH 10.5).

-

-

Assay Procedure:

-

In a microplate, combine the reaction buffer, substrate, and the pantetheinase source.

-

Incubate the reaction at 37°C.

-

At various time points, stop the reaction by adding the stop solution.

-

Measure the fluorescence of the released AMC (excitation ~380 nm, emission ~460 nm).

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis from the increase in fluorescence over time. To test for inhibition, include the test compound in the reaction mixture and compare the rate to a control without the inhibitor.

-

Summary and Future Directions

Pantothenamides are a promising class of antimicrobial agents with a well-defined mechanism of action targeting the essential CoA biosynthesis pathway. Their broad-spectrum activity makes them attractive candidates for further development. The primary hurdle for their clinical application is their instability in serum due to pantetheinase-mediated hydrolysis. Future research should continue to focus on the design and synthesis of pantetheinase-resistant analogues with improved pharmacokinetic properties and in vivo efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this important class of compounds.

References

- 1. Pantetheine hydrolase - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. benchchem.com [benchchem.com]

- 4. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pantothenate Kinase-Associated Neurodegeneration (PANK2 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]

- 6. Pantothenate kinase assay [bio-protocol.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploring the antimicrobial activity of pantothenamides against uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Pantothenamide: A Technical Guide to its Chemistry, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pantothenamide, a pantothenic acid analog with significant potential in antimicrobial and antiplasmodial drug development. This document details its chemical properties, mechanism of action, synthesis considerations, and key experimental protocols for its evaluation.

Core Chemical and Physical Properties

This compound, a derivative of vitamin B5, is characterized by the following molecular identifiers and properties.

| Property | Value | Citation |

| CAS Number | 7757-97-3 | |

| Molecular Formula | C9H18N2O4 | |

| Molecular Weight | 218.25 g/mol | |

| IUPAC Name | N-(3-amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide |

Mechanism of Action: Targeting Coenzyme A Biosynthesis

This compound exerts its antimicrobial and antiplasmodial effects by interfering with the essential coenzyme A (CoA) biosynthesis pathway. Its primary mode of action involves the enzyme pantothenate kinase (PanK), which catalyzes the first and rate-limiting step in this pathway: the phosphorylation of pantothenate.

Pantothenamides can act in two primary ways:

-

Competitive Inhibition: this compound can act as a competitive inhibitor of PanK, directly competing with the natural substrate, pantothenic acid, for binding to the enzyme's active site. This inhibition blocks the production of 4'-phosphopantothenate, a crucial intermediate in the CoA biosynthetic pathway.

-

Metabolic Activation to a "Trojan Horse" Inhibitor: In many target organisms, including Plasmodium falciparum and various bacteria, PanK can recognize and phosphorylate pantothenamides. This creates a phosphorylated product that is then further processed by subsequent enzymes in the CoA pathway, leading to the formation of CoA analogs. These analogs can then inhibit downstream CoA-dependent enzymes, disrupting vital cellular processes.

The instability of early pantothenamides in human serum, due to rapid hydrolysis by pantetheinase enzymes, has driven the development of numerous analogs with improved stability and potency.

Caption: this compound's dual mechanism of action on the Coenzyme A biosynthesis pathway.

Synthesis and Structural Modifications

The synthesis of this compound and its analogs is a key area of research aimed at improving their pharmacokinetic properties, particularly their stability against serum pantetheinases. A common synthetic route involves the condensation of R-pantolactone with a corresponding amine or hydrazine.

Key structural modification strategies to enhance stability include:

-

Replacement of the labile amide bond: Heteroaromatic rings, such as triazoles and isoxazoles, have been successfully used as bioisosteres for the amide bond, yielding compounds with potent antiplasmodial activity and improved stability.

-

Steric hindrance: The addition of a methyl group adjacent to the amide carbonyl group has been shown to increase steric bulk, thereby conferring resistance to pantetheinase-mediated degradation.

In Vitro Activity of this compound Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values for selected this compound analogs against various pathogens. These values highlight the impact of structural modifications on potency and the effect of serum pantetheinases.

| Compound | Organism | IC50 (nM) | Conditions |

| N-phenethyl-pantothenamide | Plasmodium falciparum | 20 | Pantetheinase-inactivated medium |

| α-methyl-N-phenethyl-pantothenamide | Plasmodium falciparum | 52 | - |

| This compound Analog 1 | Plasmodium falciparum | 1 ± 0.1 | 100 µM pantothenate |

| This compound Analog 2 | Plasmodium falciparum | 1.7 ± 0.4 | 100 µM pantothenate |

Experimental Protocols

Detailed methodologies for the evaluation of pantothenamides are crucial for reproducible and comparable results. Below are protocols for key assays.

Pantothenate Kinase (PanK) Activity Assay

This assay measures the activity of PanK by quantifying the formation of radiolabeled 4'-phosphopantothenate.

Materials:

-

100 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

2.5 mM ATP

-

45 µM d-[1–14C]pantothenate (specific activity, 22.5 mCi/mmol)

-

Recombinant human PANK3 (5 nM)

-

This compound inhibitor (0-10 µM)

-

10% (v/v) acetic acid

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2.5 mM ATP, 45 µM d-[1–14C]pantothenate, and 5 nM of human PANK3.

-

Add the this compound inhibitor at the desired concentrations (ranging from 0 to 10 µM).

-

Initiate the reaction and incubate at 37°C for 10 minutes.

-

Stop the reaction by adding 4 µl of 10% (v/v) acetic acid.

-

Quantify the formation of radiolabeled 4'-phosphopantothenate using an appropriate method, such as thin-layer chromatography followed by scintillation counting.

Caption: A generalized workflow for determining PanK activity in the presence of an inhibitor.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a this compound analog against a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Appropriate growth medium (e.g., Mueller-Hinton broth)

-

This compound analog stock solution

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

Procedure:

-

Inoculum Preparation:

-

Inoculate 3-5 isolated colonies into fresh growth medium and incubate overnight with shaking at 37°C.

-

Dilute the saturated culture 1:50 in fresh medium and grow to an OD600 of 0.4 (exponential phase).

-

Dilute this culture 1:1,000 in fresh medium to prepare the experimental inoculum (approximately 10^5 CFU/mL).

-

-

Assay Setup:

-

In a 96-well plate, prepare serial twofold dilutions of the this compound analog in the growth medium.

-

Add the experimental inoculum to each well. The final volume in each well should be 200 µL.

-

Include a no-drug control (inoculum only) and a no-inoculum control (medium only).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with periodic shaking for 16-24 hours.

-

Measure the optical density at 600 nm (OD600) to determine bacterial growth.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the this compound analog at which no visible growth is observed.

-

Antiplasmodial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is commonly used to determine the IC50 of compounds against Plasmodium falciparum.

Materials:

-

P. falciparum culture (ring-stage synchronized)

-

Human erythrocytes

-

Complete parasite culture medium (e.g., RPMI-1640 with Albumax II)

-

SYBR Green I lysis buffer

-

This compound analog stock solution

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, prepare serial dilutions of the this compound analog.

-

Add the P. falciparum-infected erythrocyte culture (typically at 0.5% parasitemia and 1% hematocrit).

-

Include a no-drug control and an uninfected erythrocyte control.

-

-

Incubation:

-

Incubate the plate for 72-96 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

-

-

Lysis and Staining:

-

Freeze the plate to lyse the erythrocytes.

-

Thaw the plate and add SYBR Green I lysis buffer to each well. This buffer lyses the parasites and allows the dye to bind to parasite DNA.

-

-

Measurement and Analysis:

-

Read the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.

-

Pantothenamide: A Technical Guide to Solubility and Stability Profiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenamides, analogues of pantothenic acid (Vitamin B5), are a class of compounds investigated for their potent antimicrobial properties, including activity against bacteria and the Plasmodium falciparum parasite responsible for malaria.[1] Their mechanism of action involves the targeted disruption of the essential Coenzyme A (CoA) biosynthesis pathway.[2] Despite promising bioactivity, the clinical development of early pantothenamides has been significantly hampered by poor stability in biological fluids.[3] This guide provides an in-depth overview of the solubility and stability characteristics of pantothenamides, detailing experimental protocols and successful chemical strategies developed to overcome these liabilities.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. While data for early-generation pantothenamides is limited, extensive characterization of newer, more stable analogues has been performed. Generally, pantothenic acid is freely soluble in water; however, the N-substitution in pantothenamides can significantly alter their physicochemical properties.

Quantitative Solubility Data

Recent studies on advanced analogues, such as MMV693183, which incorporates a stability-enhancing inverted amide bond, demonstrate excellent aqueous solubility, a key attribute for oral drug development.[4]

| Compound | Medium | Solubility (mg/mL) | Classification |

| MMV693183 | Phosphate-Buffered Saline (PBS) | 7.1 | Highly Soluble |

| MMV693183 | Fasted-State Simulated Intestinal Fluid (FaSSIF) | 9.2 | Highly Soluble |

| MMV693183 | Fed-State Simulated Intestinal Fluid (FeSSIF) | 9.1 | Highly Soluble |

Table 1: Thermodynamic solubility of the advanced pantothenamide analogue MMV693183. Data sourced from de Vries et al. (2021).[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of a this compound derivative in a specific aqueous medium (e.g., PBS, pH 7.4).

Materials:

-

This compound compound (solid)

-

Solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification

Procedure:

-

Add an excess amount of the solid this compound compound to a glass vial. This ensures that a saturated solution in equilibrium with the solid phase is achieved.

-

Add a known volume of the selected solvent (e.g., 1 mL of PBS) to the vial.

-

Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the vial for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the mobile phase or an appropriate solvent.

-

Quantify the concentration of the dissolved this compound in the diluted sample using a validated HPLC or LC-MS method with a standard calibration curve.

-

Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

Solubility Determination Workflow via Shake-Flask Method.

Stability Profile

The primary liability of N-substituted pantothenamides is their susceptibility to enzymatic hydrolysis in biological fluids. This degradation is primarily mediated by pantetheinases, a ubiquitous family of enzymes (e.g., Vanins) present in serum that cleave the amide bond of pantothenamides.[5][6]

Degradation Pathway and Stability Enhancement

The enzymatic hydrolysis of pantothenamides cleaves the amide bond, releasing pantothenic acid and the corresponding amine, thereby inactivating the compound.[7] This rapid degradation masks the true potency of these compounds in standard cell culture media and precludes their use in vivo.[4]

To overcome this instability, several successful chemical modification strategies have been developed:

-

α-Methylation: Introducing a methyl group on the β-alanine moiety sterically hinders the approach of the enzyme, significantly reducing the rate of hydrolysis.[5]

-

Inverted Amide Bonds: Reversing the orientation of the labile amide bond creates bioisosteres that are resistant to pantetheinase activity while often retaining biological potency.[3]

-

Amide Bond Replacement: Replacing the amide bond with more stable isosteres, such as a triazole or thiazole (B1198619) ring, has also proven effective at preventing degradation.[8]

Quantitative Stability Data

The effectiveness of these strategies is demonstrated by comparing the stability of modified analogues to their parent compounds in the presence of pantetheinase or serum.

| Compound / Series | Modification | Condition | Time (h) | % Hydrolysis / Degradation |

| N-PE-PanAm | Parent Compound | Recombinant Pantetheinase | 24 | 96% ± 9% |

| α-Me-N-PE-PanAm | α-Methylation | Recombinant Pantetheinase | 24 | 26% ± 2% |

| n-PanAm Series | Parent Compounds | Recombinant Pantetheinase | 24 | ~100% |

| α-PanAm Series | α-Methylation | Recombinant Pantetheinase | 24 | 5% - 15% |

| HoPanAm Series | Homologation | Recombinant Pantetheinase | 24 | 5% - 15% |

| N5-Pan | Parent Compound | Mouse Plasma | 1 | ~0% Remaining |

| N5-α-Pan (6) | α-Methylation | Mouse Plasma | 1 | ~100% Remaining |

| Inverse Amide (7) | Inverted Amide | Mouse Plasma | 1 | ~100% Remaining |

Table 2: Comparative stability of this compound analogues. Data sourced from Spry et al. (2015)[5], de Villiers et al. (2013)[6], and Heard et al. (2024).

Experimental Protocol: In Vitro Stability Assessment

This protocol describes a method to assess the stability of a this compound analogue against enzymatic degradation by recombinant pantetheinase or in plasma/serum.

Objective: To quantify the rate of degradation of a this compound over time.

Materials:

-

This compound test compound and a known labile control (e.g., N5-Pan)

-

Recombinant human pantetheinase OR mouse/human plasma/serum

-

Incubation Buffer (e.g., 100 mM HEPES, pH 7.6, or potassium phosphate (B84403) buffer)

-

Quenching solution (e.g., acetonitrile (B52724) containing an internal standard like losartan)

-

Incubator or water bath at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compound and control compound in a suitable solvent (e.g., DMSO).

-

Prepare the reaction mixture by adding the incubation buffer to microcentrifuge tubes.

-

Spike the test compound into the reaction mixture to a final concentration (e.g., 1-10 µM).

-

Pre-warm the reaction mixtures to 37°C.

-

Initiate the reaction by adding the enzyme source (recombinant pantetheinase or plasma). For plasma/serum stability, the compound is added directly to the plasma.

-

Incubate the reactions at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes of cold acetonitrile with a known concentration of an internal standard. This stops the enzymatic reaction and precipitates proteins.

-

Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.

-

Transfer the supernatant to a new plate or vial for analysis.

-

Analyze the samples by LC-MS/MS to measure the peak area of the remaining parent compound relative to the internal standard.

-

Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Data can be used to determine the compound's half-life (t½).

Visualization: Stability Assay Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical characterization and target validation of the antimalarial this compound MMV693183 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Preclinical characterization and target validation of the antimalarial this compound MMV693183 | Medicines for Malaria Venture [mmv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Pantothenamide as an Antimetabolite of Pantothenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenamides, synthetic analogs of pantothenic acid (vitamin B5), have emerged as a promising class of antimicrobial agents. By acting as antimetabolites, they effectively disrupt the essential coenzyme A (CoA) biosynthesis pathway in various pathogens, including the malaria parasite Plasmodium falciparum and several bacterial species such as Staphylococcus aureus and Escherichia coli. This technical guide provides an in-depth overview of the mechanism of action of pantothenamides, summarizes key quantitative data on their efficacy, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.

Introduction

Coenzyme A is a fundamental cofactor in all living organisms, participating in numerous metabolic processes, including the synthesis of fatty acids, the Krebs cycle, and the metabolism of amino acids. The universal nature of the CoA biosynthetic pathway, coupled with structural differences in its constituent enzymes between pathogens and humans, presents an attractive target for antimicrobial drug development. Pantothenic acid is the essential precursor for CoA biosynthesis. Pantothenamides exploit this dependency by acting as competitive inhibitors and alternative substrates within this pathway, leading to the formation of non-functional or inhibitory CoA analogs and ultimately causing metabolic disruption and cell death in susceptible organisms.

Mechanism of Action

The primary mode of action of pantothenamides involves their interaction with pantothenate kinase (PanK), the first and rate-limiting enzyme in the CoA biosynthesis pathway.[1][2] Pantothenamides competitively inhibit the phosphorylation of pantothenic acid by PanK.[1][2] Furthermore, many pantothenamides are themselves phosphorylated by PanK, initiating their entry into the CoA biosynthetic pathway.[1][3] This leads to the downstream formation of inactive or inhibitory CoA antimetabolites.[4] These antimetabolites can disrupt CoA-dependent processes, such as fatty acid synthesis, by being incorporated into acyl carrier protein (ACP).

A significant challenge in the development of pantothenamides has been their susceptibility to degradation by ubiquitous serum pantetheinases (vanins), which hydrolyze the amide bond, rendering them inactive.[5][6] This has spurred the development of pantetheinase-resistant analogs, such as α-methyl-N-phenethyl-pantothenamide, to enhance their in vivo stability and therapeutic potential.[5]

Quantitative Data: Inhibitory Activity of Pantothenamides

The efficacy of various pantothenamide analogs has been quantified against different pathogens. The following tables summarize the 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values reported in the literature.

Table 1: Antiplasmodial Activity of Pantothenamides against Plasmodium falciparum

| Compound | Strain | IC50 (nM) | Notes | Reference |

| N-phenethyl-pantothenamide (N-PE-PanAm) | 3D7 | ~20 | Activity determined in aged medium to inactivate serum pantetheinase. | [5] |

| α-methyl-N-phenethyl-pantothenamide | 3D7 | 29 ± 2 | Pantetheinase-resistant analog. | [5] |

| Chloroquine | 3D7 | 11 ± 1 | Reference antimalarial drug. | [5] |

| MMV693183 | - | Single-digit nM | A first-in-class acetyl-CoA synthetase (AcAS) inhibitor. | [1][7] |

| Compound 12 | 3D7 | 22 ± 10 µM | In aged human serum-complete RPMI. No effect up to 200 µM in fresh serum. | [6] |

| Pantothenol | 3D7 | 129 µM | Lead compound with modest potency. | [8] |

| Compound 9 | 3D7 | 15 - 200 µM | More potent than pantothenol. | [8] |

Table 2: Antibacterial Activity of Pantothenamides

| Compound | Organism | Strain | MIC (µM) | Notes | Reference |

| N5-Pan | E. coli | ANS1 (TolC-deficient) | 25 | - | [9] |

| N7-Pan | E. coli | ANS1 (TolC-deficient) | 12 | - | [9] |

| Pantothenol | S. epidermidis | NBRC 100911 | 776 | - | [4] |

| Pantothenol | S. saprophyticus | NBRC 102446 | 641 | - | [4] |

| N5-α-Pan (6) | Uropathogenic E. coli (UPEC) | - | 6.25 | Pantetheinase-resistant. | [10] |

| Inverse amide of N5-Pan (7) | Uropathogenic E. coli (UPEC) | - | 12.5 | Pantetheinase-resistant. | [10] |

Experimental Protocols

In Vitro Antimalarial Assay (P. falciparum)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound compounds against the asexual blood stages of P. falciparum.

Methodology:

-

Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI 1640 medium supplemented with Albumax II or human serum, hypoxanthine, and gentamicin.[11][12][13] Cultures are maintained at 37°C in a low oxygen, high carbon dioxide environment.

-

Assay Setup: Asynchronous or synchronized ring-stage parasites are diluted to a parasitemia of ~0.5-1% in a 1-2% hematocrit.[11][14]

-

Compound Preparation: Test compounds are serially diluted in culture medium.

-

Incubation: The parasite suspension is added to 96-well plates containing the serially diluted compounds and incubated for 72-96 hours.[6][11]

-

Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay.[11] After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added, and fluorescence is measured using a microplate reader.

-

Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.

Bacterial Growth Inhibition Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound compounds against bacterial strains.

Methodology:

-

Bacterial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).[3][15]

-

Inoculum Preparation: The overnight culture is diluted to a standardized cell density (e.g., ~10^6 CFU/mL).[3]

-

Compound Preparation: Test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[3]

-

Incubation: The bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.[3]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15] This can be assessed visually or by measuring the optical density at 600 nm.[16]

Pantothenate Kinase (PanK) Inhibition Assay

Objective: To assess the inhibitory effect of pantothenamides on the enzymatic activity of PanK.

Methodology:

-

Enzyme and Substrates: Recombinant PanK enzyme is used. The reaction mixture includes ATP and radiolabeled [14C]-pantothenate as substrates in a suitable buffer (e.g., Tris-HCl or HEPES).[17][18]

-

Inhibitor Addition: The assay is performed in the presence of varying concentrations of the this compound inhibitor.

-

Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.[17]

-

Reaction Termination: The reaction is stopped, for example, by the addition of acetic acid.[17]

-

Product Separation and Quantification: The phosphorylated product is separated from the unreacted substrate, often using anion-exchange chromatography or by spotting onto DEAE-cellulose filter paper. The radioactivity of the product is then quantified using a scintillation counter.

-